Benzenamine, 2,2'-dithiobis[4-nitro-
Overview
Description
Benzenamine, 2,2’-dithiobis[4-nitro-: is an organic compound with the molecular formula C12H10N4O4S2 . It is characterized by the presence of two nitro groups and a disulfide linkage between two benzenamine moieties. This compound is notable for its aromatic structure, which includes multiple bonds and primary amine groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Benzenamine, 2,2’-dithiobis[4-nitro- typically involves the nitration of aromatic compounds. The nitration process can be carried out using nitric acid in the presence of sulfuric acid, which acts as a catalyst. The reaction conditions often require controlled temperatures to ensure the selective formation of the nitro groups on the aromatic ring .
Industrial Production Methods: In an industrial setting, the production of Benzenamine, 2,2’-dithiobis[4-nitro- may involve large-scale nitration reactors where benzene derivatives are treated with nitrating agents under optimized conditions. The process is designed to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions: Benzenamine, 2,2’-dithiobis[4-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or iron filings in acidic medium.
Substitution: Halogens or sulfonic acids in the presence of Lewis acids.
Major Products Formed:
Oxidation: Formation of nitrobenzoic acids.
Reduction: Formation of aromatic amines.
Substitution: Formation of halogenated or sulfonated aromatic compounds.
Scientific Research Applications
Benzenamine, 2,2’-dithiobis[4-nitro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules due to its aromatic and nitro functionalities.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 2,2’-dithiobis[4-nitro- involves its interaction with molecular targets through its nitro and amine groups. The nitro groups can participate in redox reactions, while the amine groups can form hydrogen bonds and other interactions with biological molecules. These interactions can affect various biochemical pathways and molecular targets, leading to diverse biological effects .
Comparison with Similar Compounds
- Benzenamine, 4,4’-dithiobis[2-nitro-
- Bis(o-aminophenyl) disulfide
- 2,2’-Dithiobis[aniline]
Comparison: Benzenamine, 2,2’-dithiobis[4-nitro- is unique due to the specific positioning of its nitro groups and the disulfide linkage. This structural arrangement imparts distinct chemical and physical properties, such as reactivity and stability, compared to its analogs. The presence of nitro groups in the para position relative to the amine groups enhances its electron-withdrawing effects, making it more reactive in certain chemical reactions .
Properties
IUPAC Name |
2-[(2-amino-5-nitrophenyl)disulfanyl]-4-nitroaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O4S2/c13-9-3-1-7(15(17)18)5-11(9)21-22-12-6-8(16(19)20)2-4-10(12)14/h1-6H,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYNJTZILVSHOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])SSC2=C(C=CC(=C2)[N+](=O)[O-])N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396530 | |
Record name | Benzenamine, 2,2'-dithiobis[4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40396530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58381-87-6 | |
Record name | Benzenamine, 2,2'-dithiobis[4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40396530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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